molecular formula C14H10Cl2N2 B13669757 6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine

6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13669757
M. Wt: 277.1 g/mol
InChI Key: YIRPQUGDHXJJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with arylglyoxal in the presence of a catalyst-free, green solvent. This reaction is operationally simple, scalable, and eco-friendly, yielding the desired compound with good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is usually collected through simple filtration, avoiding tedious and expensive purification techniques .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated derivatives .

Scientific Research Applications

6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These structural features differentiate it from other similar compounds and contribute to its distinct biological activities .

Properties

Molecular Formula

C14H10Cl2N2

Molecular Weight

277.1 g/mol

IUPAC Name

6,8-dichloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10Cl2N2/c1-9-2-4-10(5-3-9)13-8-18-7-11(15)6-12(16)14(18)17-13/h2-8H,1H3

InChI Key

YIRPQUGDHXJJGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl

Origin of Product

United States

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